3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of antiviral agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of substituted phenyl compounds with 1,2,4-triazole derivatives. The presence of difluorophenyl groups is significant as it can influence the biological activity and pharmacokinetic properties of the resulting triazole derivatives.
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is classified as:
The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves a multi-step process:
The reaction conditions may include:
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide can undergo various chemical reactions typical for triazole compounds:
Common reagents for these reactions include:
The mechanism of action for triazole derivatives generally involves their interaction with biological targets:
Triazoles have been shown to exhibit a broad range of biological activities including antimicrobial and antiviral effects. Their pharmacokinetics indicate good stability and bioavailability.
Key chemical properties include:
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide has several notable applications:
This compound exemplifies the versatility and significance of triazoles in medicinal chemistry and highlights ongoing research into their therapeutic potential.
The Cystic Fibrosis Transmembrane Conductance Regulator serves as a critical epithelial anion channel regulating chloride and bicarbonate transport across multiple organ systems. Loss-of-function mutations in this channel cause cystic fibrosis, characterized by defective epithelial salt and fluid homeostasis leading to viscous mucus accumulation in lungs, pancreas, and hepatobiliary systems. This mucus buildup creates environments prone to chronic infection, inflammation, and progressive tissue damage. Conversely, hyperactivation of this channel drives secretory diarrheas, including those induced by bacterial enterotoxins (e.g., Vibrio cholerae, enterotoxigenic Escherichia coli) or pharmacological agents, where excessive chloride secretion into the intestinal lumen causes life-threatening fluid loss [1] [2] [4].
Molecular studies reveal that cystic fibrosis arises primarily from defective post-translational processing (class II mutations like F508 deletion), reduced channel open probability (class III mutations like G551 aspartate substitution), or other mechanisms preventing functional channel expression at the plasma membrane. Secretory diarrheas involve pathological elevation of intracellular cyclic adenosine monophosphate or cyclic guanosine monophosphate, which persistently activate this channel through protein kinase-dependent phosphorylation. These diametric disease mechanisms establish the channel as a high-value target for both activation (cysteic fibrosis) and inhibition (secretory diarrheas) [1] [9].
Table 1: Cystic Fibrosis Transmembrane Conductance Regulator-Related Diseases and Pathogenic Mechanisms
Disease Category | Molecular Mechanism | Consequence |
---|---|---|
Cystic Fibrosis | Reduced channel surface expression/gating (e.g., F508 deletion, G551 aspartate substitution) | Impaired chloride/bicarbonate secretion; viscous mucus; chronic infection |
Secretory Diarrhea | Enterotoxin-induced cyclic nucleotide elevation (e.g., cholera toxin) | Sustained channel activation; uncontrolled chloride/fluid secretion |
Polycystic Kidney Disease | Channel overactivity in renal epithelia | Cyst expansion via fluid secretion |
The discovery of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide stems from pharmacological efforts to target allosteric sites on this channel. Unlike conventional blockers that occlude the ion conduction pore, this triazole-based compound modulates channel gating through a specialized binding pocket, offering potential therapeutic advantages in disease-specific contexts [1].
Structural analyses confirm that 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide engages a membrane-proximal allosteric site near the channel's transmembrane hinge region—a location distinct from the central pore. Cryogenic electron microscopy studies demonstrate this pocket is formed by residues from transmembrane segments 1, 6, 8, and 12, including serine 308, tyrosine 304, phenylalanine 312, and phenylalanine 931 (human numbering). The binding pocket exhibits high conservation across wild-type and disease-variant channels (e.g., F508 deletion, G551 aspartate substitution), evidenced by preserved potentiator responses despite differing basal channel activities [1] [5] [9].
Mechanistically, ligand binding at this site stabilizes conformational changes that enhance open probability in cystic fibrosis variants (potentiation) or restrict pore accessibility in hyperactive states (inhibition). Crucially, this pocket shows minimal homology with paralogous adenosine triphosphate-binding cassette transporters (e.g., multidrug resistance protein 4), explaining the compound’s channel selectivity and reduced off-target effects. Molecular docking of ~155 million drug-like molecules identified the triazole scaffold as optimally fitting this pocket, with 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine achieving mid-nanomolar affinity through hydrophobic interactions and hydrogen bonding with conserved residues [1] [5].
Table 2: Conserved Residues in the Allosteric Binding Pocket and Their Roles
Transmembrane Segment | Key Residues | Interaction Type | Functional Role |
---|---|---|---|
Transmembrane Segment 1 | Tyrosine 304, Lysine 95 | Hydrophobic, salt bridge | Anchors ligand orientation; modulates gating hinge |
Transmembrane Segment 6 | Phenylalanine 312 | Hydrophobic stacking | Stabilizes bound conformation |
Transmembrane Segment 8 | Serine 308, Phenylalanine 931 | Hydrogen bonding, van der Waals | Determines binding specificity |
Transmembrane Segment 12 | Phenylalanine 931 | Hydrophobic cavity formation | Contributes to pocket architecture |
Notably, species-specific differences exist: porcine channels—despite identical binding site residues—exhibit reduced sensitivity, suggesting allosteric modulation depends on broader conformational dynamics beyond the immediate binding environment. This conservation enables broad therapeutic targeting across mutation classes while highlighting subtleties in modulator efficacy [5] [9].
The 1,2,4-triazole heterocycle in 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide exemplifies privileged scaffolds in ion channel drug discovery. Triazoles confer favorable pharmacokinetic properties including metabolic stability (resistance to oxidative degradation), balanced lipophilicity (calculated partition coefficient ≈2.5), and hydrogen-bonding capacity (N1 nitrogen, N4 nitrogen, C5 amine). These features enhance membrane permeability and target engagement compared to carboxylate-rich inhibitors like Cystic Fibrosis Transmembrane Conductance Regulator inhibitor 172 [5] [6] [10].
Structurally, the triazole core acts as a bioisostere for amide bonds or carboxylic acids, enabling reversible interactions with polar residues (e.g., serine 308) while the 2,6-difluorophenyl moiety engages hydrophobic pockets via pi-stacking (phenylalanine 312, phenylalanine 931). This dual pharmacophore design was optimized through structure-activity relationship studies: methylation at N1 prevents undesired regiochemistry (as observed in early docking hits), and the C5 amine enables salt formation (hydrobromide) for improved aqueous solubility [1] [6].
Table 3: Pharmacological Advantages of Triazole Scaffolds in Ion Channel Modulation
Property | Triazole Contribution | Impact on Drug Efficacy |
---|---|---|
Metabolic Stability | Resistance to cytochrome P450-mediated oxidation | Extended half-life; reduced dosing frequency |
Hydrogen Bonding | Dual hydrogen bond acceptor/donor capacity (N1, N4, C5 amine) | Enhanced target affinity; specific interactions with serine/tyrosine residues |
Stereoelectronic Effects | Aromatic character with moderate dipole moment (~5 Debye) | Optimal orientation in binding pockets; balanced solubility/permeability |
Structural Versatility | Tolerance for diverse N1/C5 substituents | Enables affinity optimization via hydrophobic/electrostatic modifications |
In ion channel contexts, triazole derivatives demonstrate multifaceted activities:
This pharmacophore’s versatility underscores its utility in targeting conformationally dynamic ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator, positioning 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide as a prototype for future channel modulators [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1